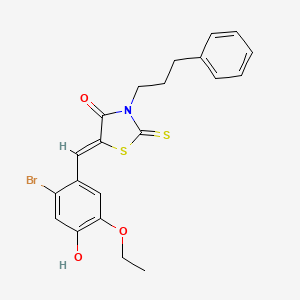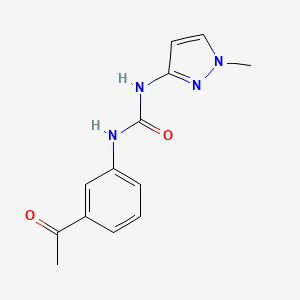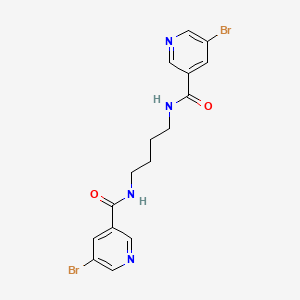![molecular formula C19H22N2O5S B4542069 5-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4542069.png)
5-[(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-3-methyl-5-oxopentanoic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesizing complex molecules such as this one often involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. Kivelä et al. (2003) and Yuan (2006) discuss methods related to the synthesis of saturated heterocycles and amino acid derivatives, which could be relevant to synthesizing the core structure and functional groups of the target compound (Kivelä, H., Klika, K., Szabó, A., Stájer, G., & Pihlaja, K., 2003); (Yuan, L., 2006).
Molecular Structure Analysis
The molecular structure of such a compound would involve analyzing its stereochemistry, ring systems, and the spatial arrangement of its functional groups. Research on similar structures, such as the work by Kowalski et al. (2009) and Sancak et al. (2007), provides insights into the structural characterization of complex molecules, including the use of NMR and X-ray crystallography (Kowalski, K., Winter, R., Makal, A., Pazio, A., & Woźniak, K., 2009); (Sancak, K., Er, M., Ünver, Y., Yıldırım, M., Değirmencioğlu, I., & Serbest, K., 2007).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be influenced by its functional groups and molecular structure. Studies such as those by Abdel‐Wahhab and El-Assal (1968) and Jilale et al. (1993) explore the reactivity and chemical behavior of similar heterocyclic and furan-containing compounds, which can shed light on potential reactions and chemical properties of the target molecule (Abdel‐Wahhab, S. M., & El-Assal, L. S., 1968); (Jilale, A., Netchitaïlo, P., Decroix, B., & Végh, D., 1993).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Research by Shrestha‐Dawadi and Lugtenburg (2003) on amino acid derivatives can provide a foundation for predicting the physical properties of the compound (Shrestha‐Dawadi, P. B., & Lugtenburg, J., 2003).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability, are defined by the compound's molecular structure. Studies like those by Ghavtadze, Fröhlich, and Würthwein (2009) explore cyclization reactions and chemical stability, providing insight into the chemical behavior of complex molecules (Ghavtadze, N., Fröhlich, R., & Würthwein, E., 2009).
Propriétés
IUPAC Name |
5-[[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino]-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-11(9-16(23)24)8-15(22)21-19-17(13-5-2-6-14(13)27-19)18(25)20-10-12-4-3-7-26-12/h3-4,7,11H,2,5-6,8-10H2,1H3,(H,20,25)(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIOXYVUYUQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=C(C2=C(S1)CCC2)C(=O)NCC3=CC=CO3)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}amino)-3-methyl-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4541993.png)



![propyl 2-{[(4-bromo-2-thienyl)carbonyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4542025.png)
![N-(3-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4542035.png)
![6-cyclopropyl-4-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4542048.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542060.png)
![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4542066.png)

![N-[3-(acetylamino)phenyl]-3-ethoxybenzamide](/img/structure/B4542092.png)
![4-[({[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4542095.png)
![3,5-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4542098.png)
![3-[(4-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4542104.png)